![molecular formula C9H10N6O3S2 B590382 (6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid CAS No. 58016-87-8](/img/structure/B590382.png)

(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

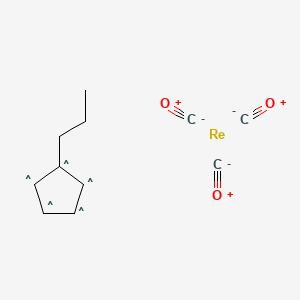

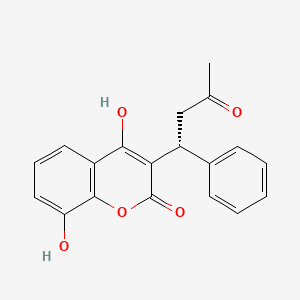

The compound “(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid” is a derivative of Cefoperazone, a third-generation cephalosporin antibiotic . Its molecular formula is C9H10N6O3S2 and it has a molecular weight of 314.34 g/mol .

Synthesis Analysis

The synthesis of this compound involves a seven-step procedure, which includes the introduction of a 7α-methoxy group to the cephalosporin nucleus using MeOLi/t-BuOCl in THF . The synthesis begins with the commercially available 7-aminocephalosporanic acid (7-ACA), which is treated with 5-mercapto-1-methyl-1H-tetrazole in anhydrous MeCN to afford the intermediate compound . This intermediate is then acylated with phenylacetyl chloride in the presence of Na2CO3 in acetone/H2O to afford the amide .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic core, which is common to all cephalosporin antibiotics . It also contains a tetrazole ring, which is attached to the bicyclic core via a thioether linkage .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, esterification, and isomerization . The introduction of the 7α-methoxy group to the cephalosporin nucleus is a key step in the synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its molecular weight, density, boiling point, melting point, and flash point, can be determined through various analytical techniques .Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of new cephalosporin derivatives using 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid as a carrier for drugs containing an amino group is reported, highlighting its potential in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches (Blau et al., 2008).

- A study demonstrates the synthesis of Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate from 7-amino cephalosporanic acid, indicating the versatility of this compound in creating new molecular structures (Deng Fu-li, 2007).

Pharmaceutical Synthesis

- The compound has been used in the development of primaquine prodrugs, showing its application in enhancing the effectiveness of existing antimalarial drugs (Blau et al., 2008).

- An efficient synthesis process for (6R,7S)-benzhydryl-7-amino-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate, a derivative of this compound, is described, highlighting its potential in pharmaceutical manufacturing (Xiong et al., 2016).

Impurity Characterization in Drug Development

- Research on impurities in Cefdinir bulk drug revealed the presence of related compounds, underscoring the importance of this compound in quality control and assurance in pharmaceuticals (Rao et al., 2007).

Application in Nonlinear Optical Materials

- A study on the molecular structure and vibrational spectroscopic analysis of 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid showed that it may have microscopic nonlinear optical behavior, indicating its potential use in advanced materials research (Ramalingam et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(6R,7R)-7-amino-8-oxo-3-(2H-tetrazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O3S2/c10-4-6(16)15-5(8(17)18)3(1-19-7(4)15)2-20-9-11-13-14-12-9/h4,7H,1-2,10H2,(H,17,18)(H,11,12,13,14)/t4-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGZZONZUPMKGF-CLZZGJSISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NNN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CSC3=NNN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)